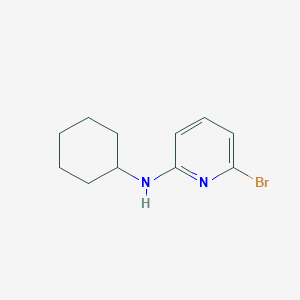

6-Bromo-N-cyclohexylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHZVWZOQTRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671675 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-36-6 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo N Cyclohexylpyridin 2 Amine and Analogous Structures

Direct Carbon-Nitrogen Bond Formation Approaches

Direct methods involving the formation of a carbon-nitrogen bond are often favored for their atom economy and straightforward reaction pathways. These approaches typically involve the reaction of a pyridine (B92270) precursor with an amine.

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing pyridines. youtube.com In this mechanism, a nucleophile, such as an amine, attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group, typically a halide. youtube.com The reactivity of the pyridine ring is crucial; it is often enhanced by the presence of electron-withdrawing groups, although the pyridine nitrogen itself provides inherent activation toward nucleophilic attack at the α (2- and 6-) and γ (4-) positions. youtube.com

A direct and common route to 6-Bromo-N-cyclohexylpyridin-2-amine is the monosubstitution reaction of 2,6-dibromopyridine (B144722) with cyclohexylamine (B46788). This reaction leverages the higher reactivity of the bromine atoms on the electron-deficient pyridine ring. By carefully controlling the stoichiometry and reaction conditions, selective monoamination can be achieved, leaving the second bromine atom intact for further functionalization.

The reaction typically proceeds by heating 2,6-dibromopyridine with one equivalent of cyclohexylamine. The inherent reactivity of the starting material often allows the reaction to proceed without a catalyst, although elevated temperatures are usually necessary. georgiasouthern.edu The choice of solvent and the potential use of a non-nucleophilic base to scavenge the generated hydrobromic acid can influence the reaction's efficiency and prevent the formation of amine salts. In some cases, pressure tubes or microwave reactors are employed to facilitate the reaction with volatile amines or to reduce reaction times. georgiasouthern.edu

A study on the synthesis of 2-bromo-6-alkylaminopyridines reported the successful synthesis of 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine by reacting 2,6-dibromopyridine with the respective primary amines in a pressure tube. georgiasouthern.edu This methodology is directly applicable to the synthesis of the N-cyclohexyl analog.

Table 1: Synthesis of Mono-Aminated Bromopyridines

| Starting Material | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | N/A | georgiasouthern.edu |

The efficiency of SNAr reactions for producing pyridyl amines is highly dependent on several parameters. Systematic optimization is key to maximizing yield and minimizing side products.

Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy. In some preparations, the amine reactant itself can serve as the solvent. bath.ac.uk

Temperature: SNAr reactions on less activated rings often require elevated temperatures to overcome the activation barrier associated with disrupting the aromatic system. youtube.com Temperatures can range from room temperature for highly activated substrates to well over 100°C.

Base: The use of a base can be critical, especially when using primary or secondary amines, to neutralize the H-X byproduct. This prevents the protonation of the nucleophilic amine, which would render it unreactive. Non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine are common choices.

Lewis Acids: The activation of the pyridine ring can be enhanced by the use of Lewis acids. For instance, zinc nitrate (B79036) has been shown to catalyze SNAr reactions on 4-chloropyridine. bath.ac.uk The Lewis acid coordinates to the pyridine nitrogen, increasing the ring's electrophilicity and making it more susceptible to nucleophilic attack. bath.ac.uk

Substrate Electronics: The presence of electron-withdrawing groups on the pyridine ring can dramatically increase the rate of SNAr reactions. A kinetic study on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines confirmed that the reaction proceeds via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming C-N bonds, particularly for aryl and heteroaryl amines. wikipedia.orgacs.orgrsc.org This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally milder conditions compared to traditional methods like SNAr, especially for less reactive aryl halides. wikipedia.orgacsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.commychemblog.com

The synthesis of this compound can be envisioned through the Buchwald-Hartwig coupling of a suitable dihalopyridine with cyclohexylamine, or by coupling 2-aminopyridine (B139424) with a cyclohexyl halide (though the former is more common for this class of compounds). More relevant to analogous structures, the reaction is widely used to couple various bromopyridines with a diverse range of amines. researchgate.netcas.cz

For instance, the coupling of 2-bromopyridine (B144113) with amines has been extensively studied. researchgate.net A key challenge with substrates like 3-bromo-2-aminopyridine is the potential for the substrate's amino group to chelate the palladium catalyst, which can hinder the reaction. nih.gov However, the development of specialized ligands has largely overcome these issues. The reaction typically employs a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). mychemblog.comresearchgate.netnih.gov

A study on the amination of 2,6-dihalopyridines with polyamines demonstrated that Pd-catalyzed amination is a powerful tool for creating a wide range of nitrogen-containing macrocycles, underscoring the reaction's utility with pyridine substrates. cas.cz

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Catalyst System (Pd Source/Ligand) | Base | Product Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | 83% | nih.gov |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | 60% | chemspider.com |

| 4-Chloroanisole | Morpholine | NHC/P Ligand Precatalyst | N/A | Quantitative | researchgate.net |

| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ / dppp | N/A | Good | researchgate.net |

The success of the Buchwald-Hartwig amination is intrinsically linked to the design and selection of the phosphine ligand. wikipedia.org The ligand's architecture—its steric bulk, electronic properties, and bite angle (for bidentate ligands)—profoundly influences the stability and reactivity of the palladium catalyst at each stage of the catalytic cycle. researchgate.netrug.nl

Sterically Hindered Ligands: The development of bulky mono- and bidentate phosphine ligands has been a major breakthrough. wikipedia.orgresearchgate.net Ligands like the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based ligands from the Hartwig group are highly effective. wikipedia.orgyoutube.comrug.nl Their steric bulk promotes the formation of monoligated palladium species, which are highly active and accelerate the rates of oxidative addition and reductive elimination. wikipedia.org This increased activity allows for the coupling of challenging substrates, such as aryl chlorides and electron-withdrawn amines, often at room temperature. researchgate.net For the coupling of secondary amines with aryl chlorides, RuPhos is often a superior ligand, while BrettPhos has shown excellent performance in the monoarylation of primary amines. nih.govrug.nl

Bidentate Ligands: Early-generation catalysts often utilized bidentate phosphine ligands like BINAP and dppp. wikipedia.orgresearchgate.net These ligands were crucial for extending the reaction to primary amines by preventing the formation of inactive palladium dimers. wikipedia.org The bite angle and electron-donating ability of these ligands are critical; electron-rich, hindered phosphines with small bite angles have been shown to minimize side reactions. rug.nl

Electron-Donating Ability: Electron-rich phosphine ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic. youtube.com They also facilitate the final reductive elimination step. wikipedia.org The combination of steric bulk and electron-richness in ligands like Mor-DalPhos, which features a P(1-Ad)₂ moiety, leads to highly successful catalyst systems. researchgate.net

Table 3: Impact of Ligand Choice on Catalytic Performance

| Ligand Family | Key Ligands | Structural Features | Impact on Catalysis | Reference |

|---|---|---|---|---|

| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Bulky, electron-rich monophosphines | Enhances rates of oxidative addition and reductive elimination; allows for coupling of difficult substrates (e.g., aryl chlorides) at lower temperatures. | wikipedia.orgyoutube.comrug.nl |

| Bidentate Phosphines | BINAP, dppp | Chelating ligands with specific bite angles | Prevents formation of inactive Pd-dimers; effective for coupling primary amines. | wikipedia.orgresearchgate.netrug.nl |

| Ferrocene-based Ligands | JosiPhos | Electron-rich, bulky, chiral | Effective for coupling heteroaryl chlorides with various primary nitrogen nucleophiles. | rug.nl |

| Hybrid Ligands | NHC/Phosphine Ligands | Combines N-heterocyclic carbene and phosphine moieties | Unprecedented ability to arylate primary and secondary amines with aryl chlorides at room temperature. | researchgate.net |

Compound Index

Palladium-Catalyzed Buchwald-Hartwig Amination Protocols

Investigation of Solvent Effects and Base Selection in Palladium-Catalyzed Aminations

The success of palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, is highly dependent on the judicious selection of solvents and bases. wuxiapptec.comresearchgate.netacsgcipr.org These reaction parameters significantly influence reaction rates, yields, and catalyst stability. rsc.orgwhiterose.ac.ukcapes.gov.br

Solvent Effects: A variety of solvents are utilized in Buchwald-Hartwig aminations, including ethereal solvents like dioxane and THF, as well as aromatic solvents such as toluene. wuxiapptec.com The choice of solvent can affect the solubility of reagents and the stability of the catalytic species. whiterose.ac.uk For instance, the dissociation of palladium acetate, a common pre-catalyst, into its more reactive monomeric form is proportional to the dipole moment of the solvent. whiterose.ac.uk However, certain solvents like chloroform, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium center and should generally be avoided. wuxiapptec.com The use of solvent mixtures is a common strategy to optimize both solubility and reaction temperature. wuxiapptec.com

Base Selection: Strong, non-nucleophilic bases are crucial for the deprotonation of the amine and the regeneration of the active Pd(0) catalyst. researchgate.net Sodium tert-butoxide (NaOtBu) is a frequently used strong base. researchgate.net However, for substrates sensitive to strong bases, alternative conditions have been developed. For example, the combination of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with an inorganic base can be effective for base-sensitive substrates. wuxiapptec.com In some cases, weaker bases like potassium carbonate (K₂CO₃) can be employed, although this may lead to lower reaction rates. libretexts.org The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base can provide tolerance for functional groups like hydroxyl and carboxyl groups. libretexts.org

| Parameter | Examples | Role and Considerations |

| Solvents | Toluene, Dioxane, THF | Affect solubility of reactants and catalyst stability. wuxiapptec.comwhiterose.ac.uk |

| Ethereal Solvents | Commonly used, good for many coupling reactions. wuxiapptec.com | |

| Aromatic Solvents | Often used for higher reaction temperatures. wuxiapptec.com | |

| Bases | Sodium tert-butoxide (NaOtBu) | Strong base, widely used for efficient catalyst turnover. researchgate.net |

| Potassium Carbonate (K₂CO₃) | Weaker base, used for base-sensitive substrates. libretexts.org | |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Tolerates certain functional groups. libretexts.org | |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic base, can be used in combination with inorganic bases. wuxiapptec.com |

Regioselective Bromination Strategies for N-Cyclohexylpyridin-2-amine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a key step in the synthesis of this compound. This requires precise control over the regioselectivity of the bromination reaction.

Directed Bromination of Aminopyridine Scaffolds

The amino group in aminopyridine derivatives can direct incoming electrophiles to specific positions on the pyridine ring. However, the inherent reactivity of the pyridine nitrogen can complicate electrophilic substitution reactions. quora.comquimicaorganica.org To achieve regioselective bromination, various strategies have been developed. One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can provide better regioselectivity compared to harsher reagents like elemental bromine. The reaction conditions, including solvent and temperature, play a crucial role in controlling the position of bromination. For instance, the bromination of 2-aminopyridines can be regioselectively achieved at the 5-position using specific reagents and conditions. researchgate.net

Oxidative Bromination Approaches for C-Br Bond Formation

Oxidative bromination methods offer an alternative to traditional electrophilic substitution. These methods typically involve the in situ generation of a more reactive bromine species from a bromide source using an oxidant. For example, a combination of a bromide salt and an oxidizing agent like hydrogen peroxide can be used to effect bromination. researchgate.netnih.gov Vanadium-dependent haloperoxidases have also been explored for catalytic oxidative bromination, offering a cost-effective and environmentally friendly system that uses halide salts and hydrogen peroxide. nih.gov These enzymatic methods can exhibit high robustness towards organic solvents and temperature. nih.gov

Mechanistic Investigations of Electrophilic Bromination on Pyridine Nuclei

The mechanism of electrophilic bromination on the pyridine nucleus is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. quora.comquimicaorganica.org Electrophilic substitution on pyridine typically occurs at the 3-position because the intermediate sigma complex avoids placing a positive charge on the electronegative nitrogen atom. quora.com In the case of aminopyridines, the activating and directing effect of the amino group competes with the deactivating effect of the ring nitrogen. The protonation of the pyridine nitrogen under acidic conditions can further deactivate the ring. The presence of salts can also influence the rate of bromination, a phenomenon attributed to a general salt effect. cdnsciencepub.com Kinetic studies have been instrumental in elucidating these mechanistic details. acs.org

Emerging and Alternative Synthetic Routes for Related Pyridyl Amines

Beyond the well-established palladium-catalyzed methods, researchers are continuously exploring alternative and emerging synthetic routes to access pyridyl amines, often focusing on more sustainable and cost-effective catalysts.

Copper-Catalyzed Ullmann-Type C-N Coupling Reactions

Copper-catalyzed Ullmann-type C-N coupling reactions have re-emerged as a valuable alternative to palladium-catalyzed aminations. nih.govacs.org These reactions offer the advantage of using a less expensive and more earth-abundant metal catalyst. nih.govfrontiersin.org Historically, Ullmann reactions required harsh conditions, but the development of new ligand systems has enabled these couplings to proceed under milder conditions with a broader substrate scope. acs.orgfrontiersin.orgresearchgate.net

Ligandless protocols have also been developed, further simplifying the reaction setup. researchgate.net For instance, the CuI-catalyzed coupling of heteroaryl halides with various amines can be achieved in the absence of an external ligand, using bases like K₂CO₃ or t-BuOK. frontiersin.org These reactions can often be performed in environmentally benign solvents. frontiersin.org The choice of ligand, when used, is critical and can significantly impact the reaction's efficiency, especially when dealing with sterically hindered coupling partners. nih.gov

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |

| Catalyst | Palladium complexes | Copper salts (e.g., CuI) |

| Cost | Generally higher | Generally lower and more abundant nih.govfrontiersin.org |

| Reaction Conditions | Often mild, but can require strong bases researchgate.net | Historically harsh, now milder with modern ligands acs.orgfrontiersin.orgresearchgate.net |

| Ligands | Often bulky, electron-rich phosphines wuxiapptec.comlibretexts.org | Diamines, amino acids, or even ligandless acs.orgfrontiersin.orgresearchgate.net |

| Substrate Scope | Very broad libretexts.org | Broad, but can be challenging for sterically hindered substrates nih.gov |

Reductive Amination Strategies for Pyridine-Containing Intermediates

Reductive amination is a highly effective and widely utilized method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction is a cornerstone of amine synthesis due to its operational simplicity and favorable atom economy, making it a preferred strategy in green chemistry. wikipedia.org The synthesis of this compound via this method typically involves the reaction of 6-bromopyridin-2-amine with cyclohexanone (B45756).

The reaction proceeds in two main steps under neutral or weakly acidic conditions:

Imine Formation: The primary amino group of 6-bromopyridin-2-amine performs a nucleophilic attack on the carbonyl carbon of cyclohexanone. This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base, or imine.

Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond to yield the final secondary amine product.

A variety of reducing agents can be employed for the reduction step, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), is also a prevalent technique. nih.gov

Recent advancements have focused on biocatalysis, utilizing enzymes like imine reductases (IREDs) for asymmetric reductive aminations, which is crucial for producing chiral amines for pharmaceuticals. wikipedia.orgrsc.org While this compound is achiral, the use of IREDs demonstrates the broad applicability and potential for high selectivity within this reaction class. rsc.org Studies have shown the successful reductive amination of cyclohexanone with various aminopyridines catalyzed by IREDs, highlighting the feasibility of this approach for the target molecule. rsc.org

Table 1: Illustrative Conditions for Reductive Amination

| Amine Substrate | Carbonyl Substrate | Catalyst/Reducing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Cyclohexanone | Pd/C | Liquid phase, He atmosphere | High Conversion | nih.gov |

| 2-Aminopyridine | Various Aldehydes | Formic Acid | Reflux in formic acid-cumene | High | researchgate.net |

| Ammonia | Cyclohexanone | Zeolites Hβ and HY | Gas phase | Variable | researchgate.net |

| 3-Thienylmethylamine | Cyclohexanone | Imine Reductase (IR-01) | Biocatalytic | 97% Conversion | rsc.org |

Multicomponent Reaction Paradigms for Pyridin-2-amine Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. rsc.orgresearchgate.net This strategy is renowned for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govresearchgate.net For the synthesis of the 2-aminopyridine scaffold, MCRs offer a powerful and flexible alternative to traditional linear syntheses. researchgate.net

Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. A common approach involves the condensation of a ketone, an active methylene (B1212753) compound (like malononitrile), an aldehyde, and an amine source (like ammonium (B1175870) acetate). acs.org These reactions can often be performed under mild, solvent-free, or microwave-assisted conditions, enhancing their green credentials. nih.govacs.org

For instance, a one-pot reaction between an enaminone, malononitrile, and a primary amine can efficiently produce highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.govresearchgate.net The mechanism typically begins with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to furnish the pyridine ring. nih.gov While not directly producing a 6-bromo-N-cyclohexyl derivative, these MCRs are highly adaptable. By selecting appropriate starting materials—for example, a bromine-containing ketone or aldehyde and cyclohexylamine as the amine component—the synthesis could be tailored to produce analogous structures or the target compound itself.

Prominent named reactions used to construct the pyridine core in an MCR fashion include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses. acsgcipr.org These methods provide direct access to either dihydropyridine (B1217469) products that require subsequent oxidation or the aromatic pyridine ring directly through elimination. acsgcipr.org

Table 2: Examples of Multicomponent Reactions for 2-Aminopyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enaminone, Malononitrile, Primary Amine | Solvent-free, 40-100 °C | 2-Amino-3-cyanopyridines | High efficiency, simple procedure | nih.govresearchgate.net |

| Aromatic Ketone, Aromatic Aldehyde, Malononitrile, Ammonium Carbonate | Solvent-free | 4,6-Disubstituted-2-aminopyridine-3-carbonitriles | Mild conditions, high yields | researchgate.net |

| Acetophenone, Malononitrile, Triethoxymethane, Primary Amine | Mesoporous materials (Si-MCM-41) | Substituted 2-aminopyridines | Catalyst-free, four-component reaction | researchgate.net |

| p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate | Microwave irradiation, Ethanol | Substituted Pyridines | Excellent yields, short reaction times | acs.org |

Reactivity and Strategic Derivatization of 6 Bromo N Cyclohexylpyridin 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromine Position

The carbon-bromine bond at the C6 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. rsc.orgnih.gov In the context of 6-Bromo-N-cyclohexylpyridin-2-amine, this reaction facilitates the linkage of aryl, heteroaryl, or alkyl groups at the C6 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or boronic ester).

The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates. For instance, N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in Suzuki-Miyaura reactions of bromobenzene (B47551) with arylboronic acids. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Application | Citation |

|---|---|---|---|---|---|

| (NHC)₂PdBr₂ / PEPPSI-type Pd complexes | K₂CO₃ | Not Specified | Not Specified | Acylative Suzuki-Miyaura of acyl chlorides with arylboronic acids. nih.gov | nih.gov |

| Pd(PPh₃)₄ | CsF | Not Specified | 75 °C | Acetylation of (hetero)aryl bromides. orgsyn.org | orgsyn.org |

| PQXphos ligand with Pd | Not Specified | Solvent-dependent | Not Specified | Asymmetric coupling of 1-bromo-2-naphthoates. rsc.org | rsc.org |

This table presents generalized conditions and applications for Suzuki-Miyaura reactions involving aryl bromides, which are analogous to the reactivity of this compound.

The Negishi coupling provides an alternative and often complementary method to the Suzuki-Miyaura reaction, utilizing organozinc reagents as the coupling partner. These reactions are known for their high functional group tolerance. The preparation of the necessary organozinc reagent can be achieved by direct insertion of activated zinc into the corresponding organic halide. nih.gov For this compound, the corresponding pyridylzinc bromide could be formed and subsequently coupled with various electrophiles. nih.gov

Modified Negishi cross-coupling protocols have been successfully developed for synthesizing substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines using catalysts like tetrakis(triphenylphosphine)palladium(0). researchgate.net Furthermore, recent advancements have enabled zinc-mediated, palladium-catalyzed cross-couplings to be performed in water at room temperature, which presents a significant step forward in green chemistry. nih.govorganic-chemistry.org This methodology facilitates C(sp²)-C(sp³) bond formation without the need to preform the organozinc reagent. nih.govorganic-chemistry.org

The Sonogashira coupling is the premier method for introducing alkyne moieties onto aryl or vinyl halides, creating a C(sp²)–C(sp) bond. organic-chemistry.org This reaction, catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of an amine base, is highly efficient for the ethynylation of this compound. organic-chemistry.orgscirp.org

The resulting 6-alkynyl-N-cyclohexylpyridin-2-amine is a versatile intermediate. The terminal alkyne can undergo a host of further transformations, including subsequent coupling reactions, cyclizations, and reductions, making it a valuable synthon for constructing more complex molecules like azaindoles. scirp.org Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines have been reported, achieving high yields with catalysts such as Pd(CF₃COO)₂/PPh₃ and CuI in DMF/Et₃N. scirp.org While these conditions are for the 3-bromo isomer, they provide a strong starting point for the 6-bromo analogue.

Table 2: Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temperature | Substrate | Citation |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 °C | 2-Amino-3-bromopyridines | scirp.org |

| Pd[PPh₃]₄, CuI | Et₃N | THF | Room Temp | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | soton.ac.uk |

This table illustrates typical conditions for Sonogashira couplings on various bromopyridine and related heterocyclic systems.

The Heck reaction enables the introduction of olefinic groups at the C6 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond between the C6 of the pyridine (B92270) ring and one of the sp² carbons of the alkene. A key advantage of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org

The mechanism involves oxidative addition of the bromopyridine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated pyridine product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. A variety of phosphine-free catalyst systems, such as those using N-heterocyclic carbenes or palladacycles, have been developed to improve the efficiency and stability of the Heck reaction. organic-chemistry.org

Transformations Involving the Amine Functionality

The secondary amine group, specifically the nitrogen of the cyclohexylamino moiety, is a nucleophilic center that can participate in various bond-forming reactions.

The hydrogen atom on the secondary amine of this compound can be substituted with alkyl or aryl groups. N-alkylation can be achieved using alkyl halides, often in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. acs.orgnih.gov For instance, the synthesis of 2-Bromo-6-alkylaminopyridines has been accomplished via reactions in a pressure tube at elevated temperatures. georgiasouthern.edugeorgiasouthern.edu

N-arylation, typically accomplished through Buchwald-Hartwig amination or Ullmann condensation, allows for the formation of a new carbon-nitrogen bond between the amine and an aryl group. nih.gov Palladium-catalyzed N-arylation reactions are highly efficient for coupling aryl bromides with a wide range of amines, including cyclic secondary amines. nih.govnih.govnih.gov These reactions often employ bulky phosphine (B1218219) ligands like Xantphos in combination with a palladium source (e.g., Pd(OAc)₂) and a base such as Cs₂CO₃. nih.govnih.govbeilstein-journals.org Such transformations would yield N-aryl-N-cyclohexyl-6-bromopyridin-2-amine derivatives, significantly increasing molecular complexity.

Acylation and Sulfonylation Reactions of the Amine

The secondary amine group in this compound serves as a nucleophilic center, readily participating in acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's steric and electronic properties.

Acylation is typically achieved by treating the parent amine with acylating agents like acid chlorides or anhydrides. ncert.nic.in The reaction, often conducted in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534), results in the formation of a stable amide linkage. ncert.nic.in The base is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium towards the product. ncert.nic.in The lone pair of electrons on the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group to yield the corresponding N-acyl-N-cyclohexyl-6-bromopyridin-2-amine. This process can be controlled to achieve selective N-acylation, especially under acidic conditions where the endocyclic pyridine nitrogen is protonated, thereby reducing its nucleophilicity and preventing competing reactions. nih.gov

Sulfonylation follows a similar mechanistic pathway. The amine reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. These reactions are important for installing sulfonyl groups that can act as hydrogen bond acceptors or as precursors for further chemical modifications.

The table below illustrates typical acylation and sulfonylation reactions.

| Reagent | Product Type | General Structure of Product |

| Acetyl chloride | Amide | |

| Benzoyl chloride | Amide | |

| p-Toluenesulfonyl chloride | Sulfonamide |

Interactive Data Table: Click on the headers to sort.

Electrophilic and Nucleophilic Substitution on the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This inherent electronic nature, combined with the effects of the amino and bromo substituents, dictates its reactivity towards both electrophilic and nucleophilic substitution.

Regioselectivity and Reactivity in Electrophilic Aromatic Substitution of Pyridin-2-amines

In general, pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. gcwgandhinagar.comquimicaorganica.org The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. gcwgandhinagar.comquora.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. gcwgandhinagar.com

However, the presence of the activating amino group at the C2 position counteracts this deactivation to some extent. The amino group is a powerful ortho-, para-director in aromatic systems because its lone pair of electrons can be donated into the ring via resonance, increasing the electron density at these positions. quora.comchemistrytalk.org In the case of 2-aminopyridine (B139424), this activating effect directs incoming electrophiles primarily to the C5 position (para to the amino group) and to a lesser extent, the C3 position (ortho). rsc.org Attack at the C5 position is generally favored as the resonance intermediate is more stable.

The general mechanism for EAS involves the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com A subsequent fast step involves the removal of a proton from the carbon that was attacked, restoring the aromatic system. byjus.commasterorganicchemistry.com

For this compound, the directing effects are as follows:

The N-cyclohexylamino group at C2 is a strong activating group and is ortho, para-directing. This enhances reactivity at the C3 and C5 positions.

The Bromo group at C6 is a deactivating group via its inductive effect but is ortho, para-directing due to resonance. It directs towards the C5 and C7 (nitrogen) positions.

The Pyridine nitrogen deactivates the ring, particularly at the C2, C4, and C6 positions, and directs electrophiles to the C3 and C5 positions. quimicaorganica.orgquora.comlibretexts.org

Considering these combined effects, electrophilic substitution on this compound is predicted to occur preferentially at the C5 position , which is activated by the amino group (para) and the bromo group (ortho), and is one of the least deactivated positions by the ring nitrogen. Bromination studies on substituted 2-aminopyridines support this, showing that the reaction proceeds on the free base. rsc.org

Nucleophilic Aromatic Substitution (S_NAr) at Other Pyridine Ring Positions

Nucleophilic aromatic substitution (S_NAr) is a key reaction for pyridine and its derivatives, especially for halopyridines. youtube.comsci-hub.se The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, a reactivity opposite to that of benzene. wikipedia.org This susceptibility is significantly enhanced when the leaving group is located at the C2, C4, or C6 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, thereby stabilizing it. youtube.comresearchgate.net

In this compound, the bromine atom at the C6 position is highly activated towards displacement by nucleophiles. The reaction proceeds via an addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral, negatively charged Meisenheimer complex. wikipedia.org This step is typically the rate-determining step. masterorganicchemistry.com The aromaticity is then restored by the expulsion of the bromide leaving group.

While the most prominent S_NAr reaction for this substrate involves the displacement of the C6-bromo substituent, substitution at other positions is generally not favored unless another suitable leaving group is present at an activated position (C2 or C4). researchgate.net Reactions of 2,6-dibromopyridine (B144722) with amines have shown that substitution occurs selectively to yield 6-bromopyridin-2-amines, which can then be used for further functionalization. researchgate.net The reactivity of halogens in S_NAr reactions on pyridine can vary depending on the nucleophile and reaction conditions, but often follows the order F > Cl > Br > I, which is contrary to the C-X bond strength, indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.seyoutube.comnih.gov

Mechanistic Investigations and Advanced Computational Chemistry Studies

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 6-Bromo-N-cyclohexylpyridin-2-amine

The synthesis of this compound and its subsequent chemical transformations are governed by well-established yet intricate reaction mechanisms. Key synthetic steps involve palladium-catalyzed amination and electrophilic bromination, while derivatization can include copper-catalyzed coupling reactions.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org The reaction, catalyzed by palladium complexes, couples amines with aryl halides, including pyridyl halides like 6-bromo-2-aminopyridine derivatives. wikipedia.orgnumberanalytics.com The generally accepted catalytic cycle proceeds through several key steps. libretexts.org

The cycle commences with the oxidative addition of the pyridyl halide to a coordinatively unsaturated Pd(0) complex, which is generated in situ. numberanalytics.comlibretexts.org This step, often considered the rate-determining step of the cycle, forms a Pd(II) intermediate. numberanalytics.comnih.gov The electron-deficient nature of the pyridine (B92270) ring, further influenced by the bromine atom, facilitates this addition. The amine, in this case, cyclohexylamine (B46788), then coordinates to the Pd(II) center. youtube.com Subsequent deprotonation of the coordinated amine by a base (such as sodium tert-butoxide) generates a palladium-amido complex. nih.govyoutube.com The final step is reductive elimination from this complex, which forms the desired C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govyoutube.com

The choice of phosphine (B1218219) ligands is critical for the efficiency of the catalytic cycle. youtube.com Bulky, electron-rich ligands stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps, while potentially suppressing side reactions like beta-hydride elimination. wikipedia.orgyoutube.com For pyridyl substrates, bidentate ligands such as BINAP and DPPF have proven effective, in part by preventing the formation of unreactive palladium-halide bridged dimers. wikipedia.org

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Key Species Involved |

|---|---|---|

| Catalyst Activation | Reduction of a Pd(II) precatalyst or use of a direct Pd(0) source. | Pd(II) precatalyst, Ligand, Base |

| Oxidative Addition | The pyridyl bromide adds to the Pd(0) center, forming a Pd(II) complex. This is often the rate-limiting step. | Pd(0)L, 6-bromo-2-aminopyridine derivative |

| Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center, followed by base-mediated deprotonation to form a palladium-amido complex. | [Pd(II)(Ar)(Br)L], Cyclohexylamine, Base |

| Reductive Elimination | The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. | [Pd(II)(Ar)(NRH)L] |

The synthesis of bromo-substituted aminopyridines often involves electrophilic aromatic substitution. The mechanism for the bromination of an aminopyridine ring is a two-step process. libretexts.org The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Conversely, the nitrogen atom in the pyridine ring is a deactivating group due to its inductive electron-withdrawing effect. rsc.org

The reaction proceeds as follows:

Formation of the Electrophile: A source of electrophilic bromine, such as Br₂, is activated, often by a Lewis acid, although for highly activated rings, this may not be necessary.

Electrophilic Attack and Formation of the Arenium Ion: The π-system of the aminopyridine ring attacks the electrophilic bromine. This is the slow, rate-determining step and results in the formation of a positively charged resonance-stabilized intermediate known as an arenium ion or sigma-complex. libretexts.orgnih.gov The stability of this intermediate is crucial for determining the regioselectivity of the reaction.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the pyridine ring and yielding the final brominated product. libretexts.org

Kinetic studies on the bromination of 2-aminopyridines confirm that the reaction occurs on the neutral free base rather than its protonated form. rsc.org The presence of the amino group strongly favors substitution at positions 3 and 5. In the case of forming a 6-bromo derivative from a 2-aminopyridine (B139424), the substitution would likely occur at a different position initially, or the starting material would be different. However, the fundamental mechanism of electrophilic attack and the formation of the arenium ion intermediate remain central. rsc.orgacs.org Recent computational studies have also explored alternative addition-elimination pathways that may operate in parallel or in place of the classic sigma-complex model. chemistryworld.com

Ullmann-type reactions, which use copper catalysts to form C-N, C-O, and C-S bonds, are an important alternative to palladium-catalyzed methods. nih.gov These reactions are particularly relevant for the derivatization of aryl halides. The mechanism of the Ullmann condensation has been a subject of extensive computational investigation, with several pathways proposed. capes.gov.br

The most commonly discussed mechanisms include:

Oxidative Addition/Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a transient Cu(III) intermediate. capes.gov.brorganic-chemistry.org This is followed by reductive elimination to yield the coupled product and regenerate the Cu(I) catalyst.

Single-Electron Transfer (SET): An alternative mechanism proposes a single-electron transfer from the Cu(I)-nucleophile complex to the aryl halide. nih.gov This forms a radical anion of the aryl halide and a Cu(II) species, which then combine to form the product. capes.gov.brnih.gov

Iodine Atom Transfer (IAT): Similar to SET, this pathway involves the transfer of the halogen atom to the copper center, generating an aryl radical and a Cu(II)-halide species. capes.gov.br

Sigma-Bond Metathesis: This mechanism avoids changes in the copper oxidation state beyond Cu(I)/Cu(II) and involves a concerted process. wikipedia.org

DFT studies have been instrumental in evaluating the energetics of these competing pathways. nih.gov For the N-arylation of amines with aryl iodides, recent computational work suggests that mechanisms involving SET or IAT are often energetically more favorable than the oxidative addition pathway to a Cu(III) intermediate. capes.gov.brnih.gov The specific mechanism is highly dependent on the nature of the ligand, the nucleophile (amine), and the aryl halide. nih.gov

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the electronic structure, reactivity, and reaction pathways of molecules like this compound. These calculations provide quantitative insights that complement experimental findings.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of many chemical reactions. wikipedia.orgyoutube.com DFT calculations can accurately determine the energies and spatial distributions of these orbitals for this compound.

HOMO: For this molecule, the HOMO is expected to be primarily located on the electron-rich aminopyridine ring, with significant contributions from the nitrogen atom of the amino group and the π-system of the ring. The energy of the HOMO is a measure of the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is anticipated to be distributed over the pyridine ring, with contributions from the carbon atom bonded to the bromine. The bromine atom's electron-withdrawing nature lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack at that position.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Substituents play a crucial role in tuning these electronic properties. rsc.org The N-cyclohexylamino group acts as an electron-donating group, raising the HOMO energy. The bromo substituent acts as an electron-withdrawing group via induction but can be a weak π-donor, influencing both HOMO and LUMO. DFT calculations can quantify these effects and provide reactivity descriptors such as electronegativity, hardness, and softness, which predict the molecule's behavior in various reactions.

Table 2: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Relatively high due to the amino group, indicating susceptibility to electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Lowered by the bromo and ring nitrogen atoms, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity. | Moderate gap, indicating a balance of stability and reactivity. |

| Mulliken Charges | Distribution of electron density on each atom. | Negative charge concentrated on the N-atoms; positive charge on the C-Br carbon. |

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating and characterizing the structures of transition states (TS)—the highest energy points along a reaction coordinate. The calculated energy of a transition state relative to the reactants provides the activation energy (Ea), a key determinant of the reaction rate.

For the synthesis of this compound via Buchwald-Hartwig amination, DFT can be used to:

Model the entire catalytic cycle. nih.gov

Calculate the activation energies for oxidative addition, reductive elimination, and potential side reactions.

Compare the energetics of pathways involving different ligands, explaining observed differences in catalytic efficiency.

Similarly, for electrophilic bromination, DFT can model the formation of the arenium ion intermediate for attack at different positions on the ring. nih.gov By comparing the activation energies leading to these different intermediates, the observed regioselectivity can be explained and predicted. This analysis provides a quantitative, atomistic-level understanding of why certain products are formed preferentially.

Table 3: Representative Calculated Activation Energies (Ea) for Key Transformations

| Reaction | Transformation Step | Hypothetical Ea (kcal/mol) | Mechanistic Implication |

|---|---|---|---|

| Buchwald-Hartwig Amination | Oxidative Addition of Ar-Br to Pd(0)L | 15-20 | Often the rate-determining step. |

| Buchwald-Hartwig Amination | Reductive Elimination to form Ar-NRH | 10-15 | Typically a lower barrier than oxidative addition. |

| Electrophilic Bromination | Formation of C5-Arenium Ion | 18-22 | Favored pathway due to amino group activation. |

| Electrophilic Bromination | Formation of C3-Arenium Ion | 20-25 | Higher energy due to proximity to deactivating ring nitrogen. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the time-evolution of molecular systems at an atomic level. For a molecule such as this compound, MD simulations can provide profound insights into its structural flexibility, preferred conformations, and interactions with a solvent environment, which are critical for understanding its chemical behavior and potential interactions with biological targets.

The conformational landscape of this compound is primarily defined by the rotational freedom around the exocyclic C-N bond linking the pyridinamine core to the cyclohexyl moiety. The dynamic interplay of steric hindrance and potential intramolecular interactions governs the energetically favorable orientations of these two ring systems relative to each other.

An MD simulation in an explicit solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal the distribution of dihedral angles and the potential energy surface associated with these conformational changes. The simulation would likely explore the chair, boat, and twist-boat conformations of the cyclohexyl ring, although the chair conformation is typically the most stable. The orientation of the cyclohexyl ring relative to the bromopyridine ring would be a key area of investigation.

Key Torsional Angles and Expected Findings:

A critical parameter in defining the conformational space is the dihedral angle (Φ) between the plane of the pyridine ring and the C-N-C plane of the aminocyclohexyl group. Another important angle (Ψ) would describe the rotation of the cyclohexyl group itself.

Hypothetical Dihedral Angle Distribution for this compound in Aqueous Solution

| Dihedral Angle (Φ) Range (Degrees) | Relative Population (%) | Associated Conformation | Key Stabilizing Interactions |

|---|---|---|---|

| -30 to 30 | ~65% | Pseudo-planar | Potential for weak intramolecular H-bond between amine-H and pyridine-N |

| 150 to 210 | ~30% | Anti-planar | Minimized steric clash between the rings |

| Other | ~5% | Transient States | - |

Simulated Solvent Accessible Surface Area (SASA):

The solvent accessible surface area provides insight into how different parts of the molecule are exposed to the solvent, which is crucial for understanding its solubility and interaction with other molecules.

Hypothetical Solvent Accessible Surface Area (SASA) Data

| Molecular Moiety | Average SASA (Ų) in Water | Character |

|---|---|---|

| Bromopyridine Ring | ~120 | Mixed Polar/Apolar |

| Cyclohexyl Ring | ~180 | Apolar/Lipophilic |

| Amine Linker | ~30 | Polar/H-bonding |

Strategic Applications in Advanced Organic Synthesis and Molecular Design

6-Bromo-N-cyclohexylpyridin-2-amine as a Pivotal Synthetic Intermediate

The unique structural features of this compound, namely the nucleophilic amino group, the reactive bromo substituent, and the sterically significant cyclohexyl moiety, make it a highly valuable precursor in a variety of synthetic applications.

Precursor to Diversified Heterocyclic Scaffolds

This compound is a valuable starting material for the synthesis of a range of fused heterocyclic compounds, which are prominent motifs in many biologically active molecules. The inherent reactivity of the 2-amino-pyridinyl moiety allows for the construction of bicyclic systems through cyclization reactions.

One of the most important classes of heterocyclic compounds accessible from 2-aminopyridine (B139424) precursors are the imidazo[1,2-a]pyridines . These scaffolds are known to possess a wide array of biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. tci-thaijo.org The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. In the case of this compound, the amino group can react with reagents like α-bromo ketones or chloroacetaldehyde (B151913) to form the fused imidazole (B134444) ring. A closely related synthesis is the preparation of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and a chloroacetaldehyde aqueous solution. google.com This reaction proceeds under mild conditions, highlighting the feasibility of constructing this important heterocyclic core from bromo-aminopyridine precursors. google.com

The general synthetic approach to imidazo[1,2-a]pyridines from 2-aminopyridines is well-established and can be carried out using various catalytic systems and reaction conditions, including the use of copper silicate (B1173343) as a reusable catalyst. nanobioletters.com The presence of the bromine atom at the 6-position of the resulting imidazo[1,2-a]pyridine (B132010) scaffold, derived from this compound, offers a further point of diversification for subsequent chemical modifications.

Another significant class of heterocyclic systems that can be conceptually derived from aminopyridine precursors are pyrazolopyridines . Although synthetic routes to pyrazolopyridines often involve the cyclization of aminopyrazoles with β-dicarbonyl compounds, the strategic importance of the pyrazolopyridine core in medicinal chemistry underscores the value of aminopyridine building blocks in the broader context of heterocyclic synthesis. researchgate.netasianpubs.org

The utility of this compound as a precursor is summarized in the table below, highlighting the types of heterocyclic scaffolds that can be generated.

| Starting Material Analogue | Reagent | Heterocyclic Scaffold | Significance |

| 2-Amino-5-bromopyridine | Chloroacetaldehyde | 6-Bromoimidazo[1,2-a]pyridine | Antiviral, antimicrobial, anticancer applications tci-thaijo.orggoogle.com |

| 2-Aminopyridines | α-Bromo Ketones | Substituted Imidazo[1,2-a]pyridines | Core structure in drugs like zolpidem and alpidem (B1665719) nanobioletters.com |

Building Block in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. This compound is an excellent building block for DOS due to its two distinct points of chemical reactivity: the bromine atom and the secondary amino group.

The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position of the pyridine (B92270) ring. By reacting this compound with a library of boronic acids or boronic esters, a large and diverse set of 6-substituted N-cyclohexylpyridin-2-amines can be rapidly generated. This approach has been successfully applied to other bromo-aminopyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine, to create libraries of novel pyridine compounds. nih.govresearchgate.net The Suzuki coupling of unprotected ortho-bromoanilines has also been shown to be efficient, suggesting that the amino group in this compound would be compatible with these reaction conditions. nih.gov

The secondary amine provides an additional handle for diversification. It can be acylated, alkylated, or used in other condensation reactions to introduce further structural variety. This dual reactivity makes this compound a powerful tool for generating chemical libraries with a high degree of molecular complexity and three-dimensional character, which is highly desirable for exploring new areas of chemical space.

The following table illustrates the potential for library generation using this compound as a scaffold.

| Reaction Type | Reactive Site | Reagent Class | Resulting Library |

| Suzuki-Miyaura Coupling | Bromine at C-6 | Aryl/heteroaryl boronic acids | 6-Aryl/heteroaryl-N-cyclohexylpyridin-2-amines |

| Buchwald-Hartwig Amination | Bromine at C-6 | Amines | 6-Amino-N-cyclohexylpyridin-2-amine derivatives |

| Sonogashira Coupling | Bromine at C-6 | Terminal alkynes | 6-Alkynyl-N-cyclohexylpyridin-2-amines |

| Acylation | Amino group | Acyl chlorides, anhydrides | N-Acyl-6-bromo-N-cyclohexylpyridin-2-amines |

| Reductive Amination | Amino group | Aldehydes/ketones, reducing agent | N-Alkyl-N-cyclohexyl-6-bromopyridin-2-amines |

Contribution to the Design and Synthesis of Advanced Ligands for Catalysis and Coordination Chemistry

The 2-aminopyridine framework is a common structural motif in ligands for transition metal catalysis and coordination chemistry. The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate chelating system, binding to a metal center and influencing its catalytic activity and selectivity.

This compound serves as a valuable precursor for the synthesis of more complex and sterically demanding ligands. The bromine atom can be displaced through nucleophilic substitution or used in cross-coupling reactions to link the aminopyridine unit to other coordinating groups or a larger scaffold.

A notable example of this strategy is the synthesis of tren-based scaffolded ligands. In work by the Guillet group, a similar compound, 2-Bromo-6-methylaminopyridine, was synthesized from 2,6-dibromopyridine (B144722) and used in attempts to create a tripodal ligand by reaction with tris(2-aminoethyl)amine (B1216632) (tren). georgiasouthern.edu The goal was to create ligands capable of stabilizing extended metal atom chains (EMACs), which have interesting magnetic properties. georgiasouthern.edu The use of this compound in a similar fashion would lead to a more sterically hindered ligand due to the bulky cyclohexyl group, which could impart unique properties to the resulting metal complexes, such as enhanced stability or modified catalytic selectivity.

Furthermore, the N-alkylation of aminopyridine derivatives has been shown to be a viable strategy for creating a diverse range of ligands for catalysts, for example, in the selective functionalization of 2-aminoazoles and aminopyridines with alcohols using a manganese catalyst. acs.org The cyclohexyl group in this compound can thus be seen as a pre-installed, bulky N-substituent that can be further elaborated upon to fine-tune the steric and electronic properties of the resulting ligands.

Structure-Activity Relationship Studies (SAR) in Derivative Synthesis

The systematic modification of a lead compound and the subsequent evaluation of the biological activity or chemical properties of its derivatives is a cornerstone of medicinal chemistry and materials science. This compound is an ideal starting point for such structure-activity relationship (SAR) studies, as it offers two distinct positions for chemical modification: the bromine atom and the cyclohexyl group.

Impact of Substitutions at the Bromine Position on Molecular Properties

The bromine atom at the 6-position of the pyridine ring is a versatile functional group that can be replaced with a wide variety of substituents using modern cross-coupling methodologies. researchgate.net This allows for a systematic investigation of how different chemical groups at this position influence the properties of the resulting molecules.

A study on diphenylpyrazine-type prostacyclin receptor agonists showed that the position of nitrogen atoms in a central heteroaromatic ring and their ability to form hydrogen bonds are crucial for potent biological activity. bldpharm.com Similarly, modifying the substituent at the 6-position of a 2-aminopyridine core can tune the molecule's pharmacokinetic properties, such as solubility and metabolic stability. For example, the introduction of a polar group might increase water solubility, while a more lipophilic group could enhance membrane permeability.

The following table provides a hypothetical SAR summary based on common modifications at the bromine position:

| Substitution at C-6 | Potential Impact on Molecular Properties | Rationale |

| Phenyl | Increased lipophilicity, potential for pi-stacking interactions | Introduction of a non-polar aromatic ring |

| 4-Pyridyl | Increased polarity, potential for hydrogen bonding | Introduction of a basic nitrogen atom |

| Methoxy | Electron-donating group, potential H-bond acceptor | Can alter the electronic properties of the pyridine ring |

| Trifluoromethyl | Electron-withdrawing group, increased lipophilicity | Can enhance metabolic stability and binding affinity |

| Amine | Increased polarity, potential H-bond donor/acceptor | Can improve solubility and introduce a point for further derivatization |

Influence of Cyclohexyl Moiety Modifications on Synthetic Utility

The N-cyclohexyl group is a bulky, non-polar substituent that significantly influences the steric environment around the amino group and the pyridine ring. Modifications to this group can have a profound impact on the synthetic utility and biological activity of the resulting derivatives.

In terms of synthetic utility, the steric hindrance provided by the cyclohexyl group can influence the regioselectivity of reactions on the pyridine ring. For example, it might direct incoming reagents to the less hindered positions.

In the context of medicinal chemistry, the cyclohexyl group can be a key determinant of a molecule's binding affinity and selectivity. Its size and shape can be critical for fitting into a specific hydrophobic pocket of a receptor. Modifying the cyclohexyl ring, for example, by introducing substituents (e.g., hydroxyl, amino, or carboxyl groups) or by changing the ring size (e.g., to cyclopentyl or cycloheptyl), can be used to probe the steric and electronic requirements of a binding site.

A study on noroxymorphindole derivatives showed that varying the N-alkyl substituent from linear to branched chains or to alkenyl groups had a significant effect on opioid receptor affinity, selectivity, and efficacy. nih.gov This demonstrates the general principle that modifications to the N-substituent are a powerful tool for fine-tuning the pharmacological profile of a molecule. While this study was not on 2-aminopyridines, the principles of how N-substituent modifications affect biological activity are broadly applicable.

The following table outlines potential modifications to the cyclohexyl moiety and their likely impact:

| Modification of Cyclohexyl Group | Potential Influence on Synthetic Utility and Properties |

| Introduction of a hydroxyl group | Increased polarity, potential for hydrogen bonding, new site for derivatization |

| Introduction of an amino group | Increased basicity and polarity, potential for salt formation and new derivatizations |

| Changing to a smaller ring (e.g., cyclopentyl) | Reduced steric bulk, potentially allowing access to different binding pockets or altering reaction selectivity |

| Changing to a larger ring (e.g., cycloheptyl) | Increased steric bulk and lipophilicity, potentially enhancing binding in a large hydrophobic pocket |

| Using an aromatic ring (e.g., phenyl) | Introduces rigidity and potential for pi-stacking, significantly alters electronic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。